molecular formula C9H13NO2 B1358148 N-(4-Methoxybenzyl)-O-methylhydroxylamine CAS No. 543731-16-4

N-(4-Methoxybenzyl)-O-methylhydroxylamine

Cat. No.: B1358148
CAS No.: 543731-16-4
M. Wt: 167.2 g/mol
InChI Key: SHZLRNHMPUWSGH-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-O-methylhydroxylamine (CAS 543731-16-4) is a disubstituted hydroxylamine derivative of high value in synthetic organic chemistry . Its molecular architecture incorporates both an N-benzyl and an O-methyl group, positioning it as a versatile protected alkoxyamine building block for the precise construction of complex nitrogen-containing molecules . The compound's primary utility stems from the N-(4-methoxybenzyl) (PMB) moiety, a widely employed protecting group that is stable under various reaction conditions yet can be selectively removed under mild oxidative or acidic conditions . This allows researchers to utilize the reactive O-methylhydroxylamine core in transformations—such as the formation of heterocycles or as a C1N1 synthon in cyclization reactions—while the nitrogen atom remains protected . Subsequent deprotection enables further functionalization, making this reagent integral to sophisticated "protect-react-deprotect" strategies in multi-step synthesis . As a key synthetic intermediate, this compound facilitates the introduction and manipulation of nitrogen functionalities in drug discovery and the development of advanced materials . The compound is commonly available in its free base form (C9H13NO2, MW 167.20 g/mol) and as a more stable hydrochloride salt (CAS 646052-07-5) . Warning: This product is intended for research purposes only and is not designated for human or veterinary diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methoxy-1-(4-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-11-9-5-3-8(4-6-9)7-10-12-2/h3-6,10H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZLRNHMPUWSGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620578
Record name N-Methoxy-1-(4-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

543731-16-4
Record name N-Methoxy-1-(4-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 4 Methoxybenzyl O Methylhydroxylamine and Cognate Alkoxyamine Derivatives

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the target N-(4-methoxybenzyl)-O-methylhydroxylamine molecule in a single or a few convergent steps from readily available starting materials. A prominent and efficient method in this category is reductive alkoxyamination.

Reductive Alkoxyamination Protocols

Reductive alkoxyamination, also known as reductive alkylation of alkoxyamines, is a powerful method for forming the C-N bond in N,O-disubstituted hydroxylamines. This process typically involves the condensation of a carbonyl compound with an alkoxyamine to form an oxime ether intermediate, which is then reduced in situ to the desired alkoxyamine derivative.

One-pot reductive amination of aldehydes and ketones has emerged as an important transformation in organic synthesis. tandfonline.com This strategy is highly efficient as it avoids the isolation of the intermediate oxime ether, thereby saving time and resources. In the context of synthesizing this compound, this would involve the direct reaction of p-anisaldehyde (4-methoxybenzaldehyde) with O-methylhydroxylamine in the presence of a suitable reducing agent. The reaction proceeds through the initial formation of the corresponding O-methyl oxime ether, which is subsequently reduced to the final product.

A significant advancement in this area is the development of methods that are applicable to a wide variety of substrates under mild conditions. nih.gov The one-pot nature of these reactions makes them particularly attractive for constructing libraries of alkoxyamine derivatives for various applications.

Various reducing agents can be employed for reductive amination; however, many have limitations such as toxicity or the need for harsh reaction conditions. tandfonline.com Borane complexes, and specifically 2-picoline-borane (pic-BH3), have been identified as excellent alternative reagents for these transformations. tandfonline.comtandfonline.com 2-Picoline-borane is a stable, solid reagent that can be stored for extended periods without significant decomposition and is effective for direct reductive aminations in solvents like methanol (B129727), water, or even under solvent-free conditions. tandfonline.comtandfonline.com

The use of 2-picoline-borane for the one-pot synthesis of alkoxyamine derivatives from carbonyl compounds and alkoxyamines has been successfully demonstrated. The reaction typically involves mixing the carbonyl compound and the alkoxyamine in a suitable solvent system, followed by the addition of the 2-picoline-borane complex. This methodology is applicable to a broad range of aliphatic and aromatic aldehydes and ketones. cardiff.ac.uk

A general procedure for the one-pot reductive alkoxyamination using 2-picoline-borane involves the reaction of the carbonyl compound with the alkoxyamine in a mixture of methanol and acetic acid, followed by sequential treatment with 2-picoline-borane and aqueous HCl. This approach has been shown to afford various alkoxyamine derivatives in good yields.

Table 1: Examples of One-Pot Reductive Amination using 2-Picoline-Borane

Carbonyl CompoundAmineReducing AgentSolventProductYield (%)
BenzaldehydeO-Methylhydroxylamine2-Picoline-BoraneMeOH/AcOHN-Benzyl-O-methylhydroxylamine79
AcetophenoneO-Methylhydroxylamine2-Picoline-BoraneMeOH/AcOHN-(1-Phenylethyl)-O-methylhydroxylamine68
CyclohexanoneO-Benzylhydroxylamine2-Picoline-BoraneMeOH/AcOHN-Cyclohexyl-O-benzylhydroxylamine85

This table is illustrative and based on general procedures for reductive alkoxyamination with 2-picoline-borane.

Precursor Functionalization Routes

An alternative to the direct formation of the final product is a stepwise approach involving the functionalization of precursor molecules. These routes can offer advantages in terms of substrate scope and the introduction of molecular diversity.

Introduction of the 4-Methoxybenzyl Moiety onto Substituted Hydroxylamines

This strategy involves the synthesis of a hydroxylamine (B1172632) derivative that is already substituted at either the nitrogen or oxygen atom, followed by the introduction of the 4-methoxybenzyl group. A common approach for synthesizing O-substituted hydroxylamines involves the reaction of N-hydroxyphthalimide with an appropriate alkylating agent, followed by hydrazinolysis to release the desired O-alkylhydroxylamine. tandfonline.comnih.gov

In the context of synthesizing this compound, a plausible route would involve the reaction of N-hydroxyphthalimide with 4-methoxybenzyl chloride to form N-(4-methoxybenzyloxy)phthalimide. Subsequent cleavage of the phthalimide (B116566) group would yield O-(4-methoxybenzyl)hydroxylamine. This intermediate could then potentially be N-methylated, although controlling the selectivity of N-alkylation over O-alkylation can be challenging.

The synthesis of O-alkyl hydroxylamines can be achieved through a one-pot process involving a Mitsunobu reaction with N-hydroxyphthalimide, followed by deprotection with hydrazine. nih.gov This method is applicable to a range of alcohols, which are the precursors to the desired O-alkyl group.

N-Alkylation and Related Transformations

The direct N-alkylation of O-methylhydroxylamine with a 4-methoxybenzyl halide presents a straightforward synthetic route. However, the alkylation of hydroxylamine derivatives can be complex due to the presence of two nucleophilic centers (the nitrogen and oxygen atoms), leading to potential mixtures of N- and O-alkylated products.

A continuous synthesis process for N-benzylhydroxylamine hydrochloride has been developed, which involves the reaction of benzyl (B1604629) chloride with hydroxylamine. mdpi.com This process could potentially be adapted for the synthesis of this compound by using 4-methoxybenzyl chloride and O-methylhydroxylamine. Careful optimization of reaction conditions would be necessary to favor N-alkylation.

The synthesis of O-alkylhydroxylamines can also be achieved by the electrophilic amination of alkoxides. researchgate.net While this method focuses on O-alkylation, it highlights the diverse strategies available for constructing hydroxylamine derivatives.

Table 2: Comparison of Synthetic Routes

Synthetic RouteKey TransformationStarting MaterialsAdvantagesPotential Challenges
Direct Reductive Alkoxyamination One-pot condensation and reductionp-Anisaldehyde, O-Methylhydroxylamine, Borane complexHigh efficiency, atom economy, mild conditionsOptimization for specific substrates may be needed
Precursor Functionalization (O-Alkylation first) O-alkylation of N-protected hydroxylamine, deprotection, then N-methylationN-Hydroxyphthalimide, 4-Methoxybenzyl chloride, Methylating agentModular approach, allows for diversificationMultiple steps, potential for side products in N-methylation
Precursor Functionalization (N-Alkylation) N-alkylation of O-methylhydroxylamineO-Methylhydroxylamine, 4-Methoxybenzyl chloridePotentially shorter routeControl of N- vs. O-alkylation selectivity

Indirect Synthetic Pathways through Intermediates

Indirect routes to this compound and related derivatives often provide advantages in terms of starting material availability, reaction control, and purification. These multi-step sequences typically involve the formation of an intermediate compound that is then converted to the final alkoxyamine.

A prevalent and versatile indirect method for synthesizing N-substituted alkoxyamines involves a two-step sequence: the formation of an oxime ether followed by its reduction. researchgate.net This strategy is advantageous as it allows for the combination of a wide variety of carbonyl compounds and hydroxylamine derivatives.

The first step is the condensation reaction between a carbonyl compound, such as 4-methoxybenzaldehyde, and an O-alkylhydroxylamine, like O-methylhydroxylamine. This reaction forms a stable C=N double bond, yielding an O-alkyloxime, also known as an oxime ether.

The subsequent and crucial step is the selective reduction of the C=N bond of the oxime ether without cleaving the weaker N-O bond. researchgate.net Cleavage of the N-O bond is a common side reaction that leads to the formation of primary amines as undesired byproducts. researchgate.net A variety of reducing agents have been explored to achieve this selective transformation. Traditional methods often relied on stoichiometric borohydrides. researchgate.net More contemporary approaches utilize reagents like 2-picoline-borane complex in the presence of an acid, which has been shown to effectively reduce oxime ethers to the corresponding alkoxyamines in good yields. researchgate.net This reduction is typically performed under acidic conditions, for example, in a methanol-acetic acid solvent system with aqueous HCl. researchgate.net

Step 1: Oxime Ether Formation

Carbonyl Compound + O-Alkylhydroxylamine → O-Alkyloxime (Oxime Ether) + H₂O

Step 2: Reduction

O-Alkyloxime (Oxime Ether) + Reducing Agent → N-Substituted-O-alkoxyamine

This pathway's modularity allows for the synthesis of a diverse library of alkoxyamine derivatives by simply varying the initial carbonyl and hydroxylamine components.

Table 1: Examples of Reducing Agents for Oxime Ether Reduction

Reducing Agent SystemConditionsCommentsReference
2-Picoline-Borane / HClMeOH-AcOHEffective for one-pot synthesis from aldehydes/ketones. researchgate.net
Diborane-An early method used for the reduction of oximes and their ethers. nsf.gov
Catalytic Hydrogenation (e.g., Palladium)H₂ (1 atm), Acyl DonorUsed for reducing ketoximes to optically active acetylated amines. organic-chemistry.org

O-Methylhydroxylamine (also known as methoxyamine) serves as a fundamental building block for the synthesis of various alkoxyamines. wikipedia.org The free base or, more commonly, its hydrochloride salt is a key starting material. chemicalbook.com The general principle involves the N-alkylation of O-methylhydroxylamine with a suitable electrophile, such as an alkyl halide.

For the synthesis of this compound, the reaction would involve the N-alkylation of O-methylhydroxylamine with 4-methoxybenzyl chloride. This is a nucleophilic substitution reaction where the nitrogen atom of O-methylhydroxylamine attacks the benzylic carbon of 4-methoxybenzyl chloride, displacing the chloride ion.

A base is typically required to neutralize the hydrogen chloride formed during the reaction and to deprotonate the O-methylhydroxylammonium salt, liberating the more nucleophilic free amine. The choice of base and solvent is critical to optimize the yield and minimize side reactions, such as over-alkylation.

Alternative approaches to forming alkoxyamines involve using protected forms of hydroxylamine. For instance, N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)₂NOH) can react with alkyl bromides, followed by deprotection with HCl to yield the desired alkoxyamine hydrochloride. nih.govnih.gov This method avoids the use of more hazardous reagents like hydrazine, which is used in classical Gabriel-type syntheses with N-hydroxyphthalimide. nih.gov

Table 2: General N-Alkylation Reaction

NucleophileElectrophileProduct
O-Methylhydroxylamine (CH₃ONH₂)4-Methoxybenzyl Halide (4-MeO-C₆H₄-CH₂-X)This compound

Considerations in Scalable Synthesis and Process Optimization

Transitioning the synthesis of alkoxyamines from a laboratory scale to an industrial or scalable process introduces several important considerations. The primary goals are to ensure safety, cost-effectiveness, high yield, and high purity of the final product, while also minimizing environmental impact. google.com

One of the main challenges in the large-scale production of N,O-dialkylhydroxylamines is the purification of the final product. For example, the boiling points of N,O-dimethylhydroxylamine and the common impurity O-methylhydroxylamine are very close, making purification by distillation difficult and requiring specialized equipment like multi-stage distillation columns. google.com Similar challenges can be anticipated for higher molecular weight derivatives. Therefore, developing synthetic routes that minimize the formation of such closely related impurities is a key aspect of process optimization.

The choice of reagents and solvents is also critical. For industrial applications, the use of hazardous or expensive reagents is discouraged. For instance, processes for preparing N,O-dialkylhydroxycarbamate intermediates have been developed to avoid the use of methyl chloroformate in aqueous solutions where it is prone to hydrolysis, which lowers the yield. google.com The development of robust aminating reagents that can be prepared on a large scale is an active area of research. chemrxiv.org

Process optimization may also involve computational studies to predict reaction outcomes and identify optimal conditions. acs.org For example, computational analysis can help in selecting alkoxyamine precursors with favorable electrochemical properties for specific applications, which can guide the synthetic strategy towards more efficient pathways. acs.org Furthermore, optimizing reaction parameters such as temperature, pressure, reaction time, and catalyst loading is essential for maximizing throughput and minimizing energy consumption in a scalable process. google.com The recovery and recycling of solvents and catalysts are also important considerations for making the process economically and environmentally sustainable. google.com

Elucidation of Chemical Reactivity and Mechanistic Transformations of N 4 Methoxybenzyl O Methylhydroxylamine

Nucleophilic Character of the Hydroxylamine (B1172632) Functionality

The hydroxylamine moiety is characterized by the presence of two adjacent heteroatoms, each bearing lone pairs of electrons. In N-(4-Methoxybenzyl)-O-methylhydroxylamine, the nitrogen atom serves as the primary nucleophilic center. The nucleophilicity of the nitrogen atom in hydroxylamine derivatives is generally greater than that of the oxygen atom. This is attributed to the lower electronegativity of nitrogen compared to oxygen, which results in its lone pair being held less tightly and being more available for donation.

Furthermore, the nitrogen's nucleophilicity is enhanced by the "alpha effect," a phenomenon where an adjacent atom with lone-pair electrons (in this case, oxygen) increases the nucleophilicity of the reacting center. The substituents on the nitrogen and oxygen atoms also modulate this reactivity. The 4-methoxybenzyl group on the nitrogen is a sterically bulky, largely electronically neutral group that does not significantly diminish the nitrogen's inherent nucleophilicity. The methyl group on the oxygen (O-methyl) prevents the oxygen from participating in reactions as a nucleophile via deprotonation, further emphasizing the role of the nitrogen lone pair as the principal site of nucleophilic attack.

Reactions with Aldehydes and Ketones

The reaction of hydroxylamine derivatives with carbonyl compounds is a cornerstone of imine chemistry. However, the specific substitution pattern of this compound dictates a unique reaction pathway compared to primary hydroxylamines.

Primary hydroxylamines (H₂N-OR) react with aldehydes and ketones via a condensation mechanism to form stable oxime ethers (R'₂C=N-OR). In the case of this compound, which is an N-substituted hydroxylamine, the reaction proceeds differently.

The nucleophilic nitrogen atom attacks the electrophilic carbonyl carbon of an aldehyde or ketone to form a tetrahedral intermediate known as a carbinolamine. Following proton transfer, this intermediate is protonated on the hydroxyl group, which then leaves as a molecule of water. Unlike reactions with primary hydroxylamines, the nitrogen atom in the resulting intermediate is bonded to three non-hydrogen substituents (the 4-methoxybenzyl group, the methoxy (B1213986) group, and the carbon from the original carbonyl). This species is a resonance-stabilized N-alkoxyiminium ion .

Step 1: Nucleophilic Attack: The nitrogen atom of this compound attacks the carbonyl carbon.

Step 2: Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral N,O-acetal-like intermediate.

Step 3: Elimination: The hydroxyl group is protonated and eliminated as water, generating the stable N-methoxy-N-(4-methoxybenzyl)iminium ion.

Due to the formation of this cationic iminium species rather than a neutral oxime ether, a standard data table of isolated oxime ether products is not applicable for this specific reaction. The product is a reactive intermediate rather than a final, stable compound under typical condensation conditions.

The N-alkoxyiminium ions formed from the reaction of this compound with carbonyls are potent electrophiles. Their reactivity is central to their subsequent chemical transformations. These intermediates can be trapped by a variety of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds at the carbon atom derived from the original carbonyl group. This reactivity allows for the synthesis of complex, highly substituted amine derivatives. For instance, the addition of organometallic reagents or cyanide would lead to the formation of α-substituted N-(4-methoxybenzyl)-O-methylhydroxylamines.

Electrophilic Amination Reactions

While the nitrogen atom of this compound is nucleophilic, the compound can also function as an electrophilic aminating agent, formally acting as a synthon for the "(4-MeO-Bn)NH⁺" cation. In these reactions, a carbon-centered nucleophile attacks the nitrogen atom, displacing the methoxy group as the leaving group. This transformation is particularly valuable for the formation of C-N bonds with carbanionic species derived from organometallic reagents.

Electrophilic amination provides a direct route to amines from readily available organometallic precursors. wikipedia.org N,O-dialkylhydroxylamines are effective reagents for this purpose, reacting with a range of organometallic compounds. The reaction often benefits from catalysis, particularly with copper salts, which enhances the rate and yield of the amination process. organic-chemistry.orgnih.gov

While specific data for this compound in these reactions is limited, the reactivity of analogous O-acyl and O-sulfonyl hydroxylamines with organozinc and Grignard reagents is well-documented and serves as a strong indicator of its potential utility. organic-chemistry.orgorganic-chemistry.org These reactions typically proceed in good yields, tolerating a variety of functional groups on the organometallic partner.

Below is a table showing representative examples of electrophilic amination using hydroxylamine derivatives analogous to the title compound.

Organometallic ReagentAminating AgentCatalyst/ConditionsProductYield (%)Reference
Ph₂ZnDibenzyl-O-benzoylhydroxylamineCu(OTf)₂ (2.5 mol%)N,N-Dibenzylaniline94 organic-chemistry.org
(n-Bu)₂ZnPiperidino-O-benzoylhydroxylamineCu(OTf)₂ (2.5 mol%)N-(n-Butyl)piperidine85 organic-chemistry.org
4-MeO-C₆H₄-MgBrPinacolone O-phenylsulfonyloximeCH₂Cl₂, rt, 1h; then H₃O⁺4-Methoxyaniline97 organic-chemistry.org
PhMgBrO-MethylhydroxylamineCuCN, THFAniline (B41778)67

The mechanism of the amino transfer from N,O-disubstituted hydroxylamines to organometallic reagents depends on whether the reaction is catalyzed.

Uncatalyzed Mechanism: In the absence of a catalyst, the reaction is believed to proceed via a direct nucleophilic substitution (Sₙ2-type mechanism) on the nitrogen atom. wiley-vch.de The carbanionic portion of the organometallic reagent attacks the electrophilic nitrogen center, leading to the cleavage of the weak N-O bond and displacement of the methoxide (B1231860) anion (-OMe) as the leaving group.

Transition Metal-Catalyzed Mechanism: When catalyzed by a transition metal such as copper, a different pathway is generally proposed. wiley-vch.de The catalytic cycle is thought to begin with the oxidative addition of the Cu(I) catalyst into the N-O bond of the hydroxylamine derivative. This forms a Cu(III)-amido intermediate. Subsequently, transmetalation with the organometallic reagent (R-M) occurs, where the organic group 'R' is transferred to the copper center, displacing the metal halide (M-X). The final step is reductive elimination from the Cu(III) complex, which forms the new C-N bond of the amine product and regenerates the active Cu(I) catalyst, allowing it to re-enter the catalytic cycle.

Intramolecular Cyclization Reactions for Heterocycle Formation

The strategic placement of functional groups within this compound and its derivatives allows for intramolecular cyclization reactions, providing a powerful tool for the synthesis of various nitrogen-containing heterocyclic systems. The reactivity of the alkoxyamine moiety can be harnessed to form new rings, with the reaction pathway often dictated by the nature of the tethered reactive group and the reaction conditions employed.

Generation of Nitrogen-Containing Rings via Exocyclic Reaction Modes

Intramolecular cyclizations are fundamental in heterocyclic chemistry for constructing ring systems. In the context of this compound derivatives, exocyclic cyclization involves the formation of a ring where the bond-forming atoms are attached to the main cyclic structure being formed. While specific examples detailing the cyclization of the parent this compound are not extensively documented in dedicated studies, the principles of such transformations can be elucidated from related systems. For instance, derivatives bearing a suitable electrophilic center on a side chain can undergo cyclization initiated by the nucleophilic nitrogen atom.

One plausible exocyclic pathway involves the N-alkylation of a derivative of this compound with a chain containing a leaving group at a terminal position. The nitrogen atom acts as a nucleophile, displacing the leaving group to form a cyclic amine. The success of such reactions is governed by factors including ring size (with 5- and 6-membered rings being kinetically and thermodynamically favored) and the absence of competing intermolecular reactions.

Another potential strategy involves the formation of a nitrone intermediate in situ, followed by an intramolecular 1,3-dipolar cycloaddition. If the this compound is modified to contain an unsaturated moiety (e.g., an alkene or alkyne) at an appropriate position, intramolecular cycloaddition can lead to the formation of fused or bridged heterocyclic systems, such as isoxazolidines. This type of reaction is a powerful method for creating complex polycyclic structures with high stereocontrol. The table below outlines hypothetical exocyclic cyclization reactions based on the known reactivity of similar hydroxylamine derivatives.

Starting Material DerivativeReaction TypePotential Heterocyclic ProductKey Transformation Principle
N-(4-Methoxybenzyl)-N-(3-bromopropyl)-O-methylhydroxylamineIntramolecular Nucleophilic Substitution1-(4-Methoxybenzyl)-2-methoxy-pyrrolidineThe nitrogen atom acts as an internal nucleophile to displace the bromide, forming a five-membered ring.
N-(4-Methoxybenzyl)-O-methyl-N-(pent-4-en-1-yl)hydroxylamineIntramolecular Aminomercuration1-(4-Methoxybenzyl)-2-methoxy-2-(iodomethyl)pyrrolidineReaction with mercury(II) acetate (B1210297) followed by potassium iodide leads to cyclization onto the double bond.
Aldehyde derived from this compound with a tethered alkeneIntramolecular Nitrone CycloadditionFused Isoxazolidine (B1194047) Ring SystemIn-situ formation of a nitrone which then undergoes a [3+2] cycloaddition with the tethered alkene.

Reactions Involving the Aromatic Ring and Methoxy Substituent

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a class of reactions fundamental to modifying benzene (B151609) and its derivatives. nih.govuci.edu The reactivity of the ring and the orientation of incoming electrophiles are governed by the electronic properties of the existing substituents: the methoxy group (-OCH₃) and the -CH₂N(OMe)H group.

The methoxy group is a powerful activating group and an ortho, para-director. libretexts.orglibretexts.org It donates electron density to the aromatic ring through a strong resonance effect (+R), which stabilizes the carbocation intermediate (the sigma complex) formed during electrophilic attack, particularly when the attack occurs at the ortho and para positions. libretexts.orglibretexts.org Conversely, its inductive effect (-I) is electron-withdrawing due to the high electronegativity of the oxygen atom, but the resonance effect is dominant. libretexts.org

The N-substituted aminomethyl group [-CH₂N(OMe)H] is generally considered to be weakly activating or deactivating depending on the reaction conditions. The nitrogen atom can donate electrons, but this effect is modulated by the attached groups. Under strongly acidic conditions, typically used for nitration or sulfonation, the nitrogen atom can be protonated, transforming the group into a strongly deactivating, meta-directing ammonium (B1175870) species. organic-chemistry.org

Therefore, in electrophilic aromatic substitution reactions on this compound, the directing effects of the two substituents must be considered. The strongly activating and directing methoxy group will predominantly control the position of substitution, favoring attack at the positions ortho to it (C3 and C5). The para position is already occupied.

A common example of an EAS reaction is nitration. oneonta.edustmarys-ca.eduyoutube.com Treatment of a 4-methoxybenzyl derivative with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro (-NO₂) group onto the aromatic ring. Given the directing influence of the methoxy group, the major products would be the 3-nitro and potentially the 3,5-dinitro derivatives, depending on the reaction's stoichiometry and severity.

ReactionReagentsExpected Major Product(s)Controlling Factor
NitrationHNO₃ / H₂SO₄N-(3-Nitro-4-methoxybenzyl)-O-methylhydroxylamineThe powerful ortho, para-directing effect of the methoxy group directs the nitro group to the C3 position. libretexts.orglibretexts.org
Halogenation (Bromination)Br₂ / FeBr₃N-(3-Bromo-4-methoxybenzyl)-O-methylhydroxylamineThe methoxy group activates the ring and directs the bromine to the ortho position.
Friedel-Crafts AcylationCH₃COCl / AlCl₃N-(3-Acetyl-4-methoxybenzyl)-O-methylhydroxylamineThe acetyl group is introduced at the C3 position, driven by the directing effect of the methoxy group.

Cleavage and Deprotection Strategies of the Alkoxyamine Moiety

The this compound structure contains two key linkages that can be selectively cleaved: the N-C bond of the p-methoxybenzyl (PMB) group and the N-O bond of the alkoxyamine. These cleavage reactions are crucial in synthetic chemistry, where the PMB group often serves as a protecting group for the nitrogen atom, and the N-O bond's lability is exploited in various transformations. total-synthesis.commdpi.com

The p-methoxybenzyl (PMB) group is a widely used protecting group for amines and alcohols because it is stable under many conditions but can be removed selectively. chem-station.comoup.com The primary methods for its cleavage involve oxidative or acidic conditions.

Oxidative Cleavage: The most common method for PMB deprotection is oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium nitrate (B79036) (CAN). total-synthesis.comchem-station.comscispace.com The electron-rich nature of the p-methoxybenzyl ring facilitates the formation of a charge-transfer complex with the oxidant, leading to cleavage of the benzylic C-N bond and release of the free amine. chem-station.com This method is highly effective and often proceeds under mild, neutral conditions, preserving other acid- or base-labile functional groups. acs.org More recent methods have also employed metal-free photoredox catalysis for a greener approach to this transformation. acs.orgnih.gov

Acidic Cleavage: The PMB group can also be removed under strongly acidic conditions, such as with neat trifluoroacetic acid (TFA) or strong mineral acids. commonorganicchemistry.comresearchgate.netucla.edu The mechanism involves protonation of the ether oxygen (in the case of PMB ethers) or interaction with the benzyl (B1604629) system, followed by cleavage to form a stable p-methoxybenzyl cation. ucla.edunih.gov This cation is typically scavenged by a nucleophile present in the reaction mixture. This method is less selective than oxidative cleavage if other acid-sensitive groups are present. commonorganicchemistry.com

N-O Bond Cleavage: The N-O bond in hydroxylamines and their derivatives is relatively weak and can be cleaved under various conditions, most commonly reductive cleavage. rsc.orgnih.gov Catalytic hydrogenation (e.g., using H₂ over a palladium catalyst) or treatment with reducing agents like zinc in acetic acid can effectively cleave the N-O bond to yield the corresponding amine. The choice of reducing agent is critical to avoid the simultaneous cleavage of other reducible functional groups. This N-O bond lability is a key feature in the design of novel reactions for the synthesis of nitrogen-containing heterocycles and other aminated products. nih.govmdpi.com

Bond CleavedMethodTypical ReagentsProductsSelectivity Notes
N-C (PMB Deprotection)OxidativeDDQ, CANO-Methylhydroxylamine + p-MethoxybenzaldehydeHighly selective for PMB over other benzyl-type groups. Tolerates many functional groups. total-synthesis.comchem-station.com
N-C (PMB Deprotection)AcidicTFA, HClO-MethylhydroxylamineCan cleave other acid-sensitive groups like Boc or t-butyl ethers. commonorganicchemistry.comresearchgate.net
N-O (Alkoxyamine Cleavage)ReductiveH₂/Pd, Zn/CH₃COOH, SmI₂4-Methoxybenzylamine (B45378)Common method for converting alkoxyamines to amines. Conditions can be tuned for selectivity. nih.gov

Strategic Applications in Complex Organic Synthesis

Role as a Protecting Group

The unique structure of N-(4-Methoxybenzyl)-O-methylhydroxylamine, featuring both a methoxybenzyl group and a methoxyamino moiety, allows it to serve as an effective protecting group in multi-step synthetic sequences.

Carbonyl Protection Strategies in Multi-Step Syntheses

In the intricate landscape of multi-step organic synthesis, the selective protection of reactive functional groups is paramount to avoid undesired side reactions. The 4-methoxybenzyl (PMB) group, a key component of this compound, is a well-established protecting group for alcohols and other functional groups. nih.gov Analogously, the entire this compound molecule can be employed to protect carbonyl functionalities, such as aldehydes and ketones.

The reaction of this compound with a carbonyl compound forms a stable N-(4-methoxybenzyl)-O-methyloxime ether. This transformation effectively masks the electrophilic nature of the carbonyl carbon, rendering it inert to nucleophilic attack and reduction under various reaction conditions. The stability of the PMB group allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected carbonyl group. nih.gov

A significant advantage of using the 4-methoxybenzyl group is its susceptibility to cleavage under specific and mild oxidative conditions, often employing reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN). This orthogonality allows for the selective deprotection of the carbonyl group without disturbing other protecting groups that are sensitive to acidic or basic conditions. This strategic protection and deprotection are crucial in the synthesis of complex molecules where multiple functional groups need to be manipulated independently.

Anomeric Protection in Carbohydrate Synthesis

The synthesis of complex oligosaccharides is a formidable challenge in organic chemistry, primarily due to the need for precise control over the stereochemistry of the glycosidic linkages. wiley-vch.de This necessitates the strategic use of protecting groups, particularly at the anomeric center, to control the reactivity and stereochemical outcome of glycosylation reactions. researchgate.net While the direct use of this compound for anomeric protection is not extensively documented, the closely related N,O-dimethylhydroxylamine has been successfully employed as an anomeric protecting group. researchgate.netnih.gov

By analogy, this compound can react with the anomeric hydroxyl group of a carbohydrate to form a stable N-glycoside. These N,O-dialkoxyamine-N-glycosides are stable to a variety of protecting group manipulations, including acylation, alkylation, silylation, and acetal (B89532) formation. nih.gov This stability is essential for carrying out the necessary chemical modifications on the carbohydrate scaffold before the crucial glycosylation step.

Furthermore, these N-glycosides are stable under the activation conditions required for glycosylation using common glycosyl donors like thioglycosides and trichloroacetimidates. nih.govfigshare.com The protected anomeric center can be selectively cleaved to regenerate the hemiacetal, which can then act as a glycosyl donor or acceptor in subsequent reactions. The selective deprotection of the anomeric position is a key advantage, enabling the controlled and sequential assembly of oligosaccharide chains. researchgate.net

Introduction of Nitrogen Functionalities

The incorporation of nitrogen-containing functional groups is a cornerstone of medicinal chemistry and materials science, as these moieties are prevalent in a vast array of biologically active compounds and functional materials. nih.gov this compound serves as a valuable reagent for the introduction of a protected nitrogen-oxygen single bond (N-O) into organic molecules.

This reagent can participate in nucleophilic substitution reactions, where the nitrogen atom acts as the nucleophile, or in other transformations designed to install the -N(OCH3)(PMB) fragment. The presence of the 4-methoxybenzyl group provides a convenient handle for subsequent deprotection to unveil the N-methoxyamine functionality. This two-step process of introduction and deprotection allows for the strategic incorporation of a nitrogen atom at a specific position within a complex molecular architecture. The ability to introduce nitrogen functionalities is particularly important in the synthesis of amino sugars, alkaloids, and other nitrogen-containing natural products. nih.gov

Synthesis of Diverse Chemical Scaffolds

Beyond its role as a protecting group, this compound is a versatile building block for the synthesis of various important chemical scaffolds, including N-alkoxy amines and hydroxamic acid derivatives.

Construction of N-Alkoxy Amines

N-alkoxy amines are a class of compounds with diverse applications, including their use as initiators for nitroxide-mediated radical polymerization (NMP) and as synthetic intermediates. researchgate.net The synthesis of N-alkoxy amines can be achieved through various methods, including the iridium-catalyzed transfer hydrogenation of oximes. rsc.org

This compound can be utilized in the synthesis of more complex N-alkoxy amines. For instance, it can be N-alkylated with various electrophiles to introduce a wide range of substituents on the nitrogen atom. The resulting tertiary amine can then be subjected to further transformations. The 4-methoxybenzyl group can be retained as a stable substituent or cleaved under specific conditions to yield a secondary N-alkoxy amine. This flexibility allows for the construction of a library of N-alkoxy amines with tailored properties for specific applications.

Preparation of Hydroxamic Acid Derivatives

Hydroxamic acids are a critically important class of compounds in medicinal chemistry, with numerous derivatives exhibiting potent inhibitory activity against enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). unimi.itresearchgate.net The synthesis of hydroxamic acids often involves the coupling of a carboxylic acid with a hydroxylamine (B1172632) derivative. researchgate.netnih.gov

Intermediacy in the Synthesis of Pharmaceutical Compounds

This compound and its related structures are primarily utilized as intermediates in the synthesis of pharmaceutical compounds. fishersci.ca The O-alkylhydroxylamine functional group is a key structural motif in a class of rationally designed, mechanism-based inhibitors of Indoleamine 2,3-dioxygenase-1 (IDO1), a significant therapeutic target for cancer treatment and other diseases characterized by pathological immune suppression. nih.gov

Research into this class of molecules revealed that O-benzylhydroxylamine is a potent sub-micromolar inhibitor of IDO1. nih.gov Subsequent structure-activity relationship studies on derivatives led to compounds with even greater potency, demonstrating that O-alkylhydroxylamines are a promising class for the development of novel therapeutics. nih.govnih.gov Spectroscopic studies support that these compounds function by coordinating to the heme iron within the enzyme's active site. nih.gov Two of the most potent inhibitors developed from this structural class exhibited submicromolar cell-based potency with minimal toxicity, highlighting their potential as therapeutic agents. nih.gov

Additionally, the broader N-(4-methoxybenzyl) structural backbone is found in other synthesized molecules with potential pharmaceutical applications. For instance, a series of fatty acid amides derived from 4-methoxybenzylamine (B45378) have been synthesized and evaluated for their antimicrobial properties. These compounds, such as N-(4-methoxybenzyl)undec-10-enamide, have shown notable activity, further underscoring the value of this scaffold in medicinal chemistry. nih.gov

Table 1: Examples of Synthesized N-(4-methoxybenzyl) Amides with Antimicrobial Activity This table showcases compounds synthesized using the related N-(4-methoxybenzyl)amine, demonstrating the utility of the core scaffold in developing bioactive molecules.

Compound NameMolecular Formula (M+H)+Key CharacteristicReference
N-(4-methoxybenzyl)undec-10-enamideC19H29NO2 (304.23)Amide IR band at 1638 cm⁻¹ nih.gov
(9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamideC26H43NO3Showed potent antifungal and antibacterial activity nih.gov
N-(4-methoxy benzyl)oleamideC26H43NO2Amide IR band at 1640 cm⁻¹ nih.gov

Formation of Nitrogen-Containing Heterocyclic Systems

A primary application of this compound in synthetic chemistry is its role as a precursor for the formation of nitrogen-containing heterocyclic systems. Specifically, it is used to generate nitrone intermediates, which are powerful 1,3-dipoles for cycloaddition reactions. orgsyn.org

The reaction of an N-alkyl-O-alkylhydroxylamine with an aldehyde or a ketone generates a nitrone in situ. This intermediate can then react with a wide variety of dipolarophiles (such as alkenes) in a [3+2] cycloaddition reaction to form a five-membered isoxazolidine (B1194047) ring. orgsyn.org This method is a cornerstone for constructing these particular heterocycles. beilstein-archives.orgnih.gov

The isoxazolidine ring is considered a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds and its utility as a synthetic building block for preparing natural products and their analogs. nih.gov The reaction offers a high degree of control over regioselectivity and stereoselectivity, making it a valuable tool for complex molecule synthesis. The resulting isoxazolidine can be further transformed; for example, reductive cleavage of the N-O bond yields valuable 1,3-aminoalcohols. orgsyn.org

Reaction Scheme: General Formation of Isoxazolidines

Nitrone Formation: this compound reacts with an aldehyde or ketone.

1,3-Dipolar Cycloaddition: The resulting nitrone intermediate reacts with an alkene (dipolarophile).

Product: A substituted isoxazolidine ring system is formed.

Bioconjugation Chemistry (Focus on Chemical Labeling and Coupling Methodologies)

In the field of bioconjugation, this compound and related alkoxyamines are key reagents for a highly efficient and bioorthogonal coupling methodology known as oxime ligation . nih.gov This reaction involves the chemoselective condensation of an alkoxyamine with a carbonyl group (an aldehyde or ketone) to form a stable oxime bond. nih.gov

Oxime ligation is a versatile and reliable conjugation technique for several reasons: it proceeds under mild, physiological conditions (aqueous media, pH 4-5), it is highly chemoselective, the resulting oxime bond is hydrolytically stable, and it does not require metal catalysts that can interfere with biological systems. nih.govnih.gov The reaction can be accelerated by catalysts such as aniline (B41778) or m-phenylenediamine (B132917) (mPDA), allowing for complete ligation within minutes, which is crucial for applications involving time-sensitive materials like radiotracers. nih.govresearchgate.net

This methodology has been widely applied for the chemical labeling and coupling of biomolecules. Specific applications include:

Protein Modification and Labeling: Site-specifically introducing aldehydes or ketones onto proteins allows for their precise labeling with alkoxyamine-functionalized probes, such as fluorophores. researchgate.net

Hydrogel Formation: Crosslinking polymers functionalized with carbonyl groups and multi-arm alkoxyamines allows for the formation of biocompatible hydrogels used for 3D cell culture and tissue engineering. rsc.orgcoledeforest.com The reaction can be initiated by light through the use of photocaged alkoxyamines, enabling spatiotemporal control over gel formation. coledeforest.com

Peptide and Oligonucleotide Conjugation: The technique is used to create complex bioconjugates such as glycopeptides and oligonucleotide-peptide hybrids. nih.gov

Table 2: Key Features of Oxime Ligation for Bioconjugation

FeatureDescriptionReferences
Bioorthogonality The reacting functional groups (alkoxyamine and carbonyl) are rare in biological systems, preventing side reactions. nih.govcoledeforest.com
Reaction Conditions Proceeds in aqueous media under mild pH conditions (typically pH 4-5), compatible with live cells. nih.govnih.gov
Bond Stability The resulting oxime linkage is highly stable under physiological conditions. nih.govrsc.org
Kinetics Reaction rates can be significantly accelerated by aniline-based catalysts, enabling rapid conjugation. nih.govresearchgate.net
Versatility Used for protein labeling, hydrogel formation, surface immobilization, and synthesis of complex bioconjugates. researchgate.netrsc.org

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For N-(4-Methoxybenzyl)-O-methylhydroxylamine, both ¹H and ¹³C NMR, along with advanced 2D NMR techniques, are employed for a comprehensive structural analysis.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) groups, and the methylene protons.

Based on the analysis of structurally similar compounds such as 4-methoxybenzylamine (B45378), the aromatic protons on the benzene (B151609) ring are expected to appear as two distinct doublets in the aromatic region (typically δ 6.8-7.3 ppm). The protons ortho to the methoxy group are generally shifted slightly upfield compared to those meta to it due to the electron-donating nature of the methoxy group. The methoxy group on the aromatic ring would present as a sharp singlet around δ 3.8 ppm. The methylene protons (CH₂) adjacent to the nitrogen would likely appear as a singlet around δ 4.0-4.2 ppm. The O-methyl group protons are expected to be observed as a singlet at a slightly higher field, around δ 3.5-3.7 ppm.

Proton TypeExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (ortho to OCH₃)~ 6.8-6.9Doublet (d)2H
Aromatic (meta to OCH₃)~ 7.2-7.3Doublet (d)2H
Ar-OCH₃~ 3.8Singlet (s)3H
N-CH₂-Ar~ 4.1Singlet (s)2H
N-O-CH₃~ 3.6Singlet (s)3H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will give a distinct signal.

The aromatic carbons will resonate in the downfield region (δ 110-160 ppm). The carbon atom bearing the methoxy group (C-O) is expected to be the most downfield of the aromatic signals, around δ 158-160 ppm. The quaternary aromatic carbon to which the benzyl (B1604629) group is attached would appear around δ 130-132 ppm. The aromatic CH carbons would have signals in the range of δ 114-130 ppm. The methoxy carbon (Ar-OCH₃) signal is anticipated around δ 55 ppm. The benzylic methylene carbon (N-CH₂-Ar) would likely appear around δ 50-55 ppm, and the O-methyl carbon (N-O-CH₃) is expected at a slightly higher field, around δ 60-65 ppm.

Carbon TypeExpected Chemical Shift (δ, ppm)
Aromatic C-OCH₃~ 159
Aromatic C-CH₂~ 131
Aromatic CH (meta to OCH₃)~ 129
Aromatic CH (ortho to OCH₃)~ 114
N-O-CH₃~ 63
Ar-OCH₃~ 55
N-CH₂-Ar~ 52

Advanced NMR Techniques for Structural Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, advanced two-dimensional (2D) NMR techniques are invaluable. ipb.pt

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbon atoms. libretexts.orgwikipedia.org An HSQC spectrum of this compound would show cross-peaks connecting the proton signals of the aromatic CHs, the benzylic CH₂, the Ar-OCH₃, and the N-O-CH₃ to their corresponding carbon signals, confirming their direct one-bond connectivity. pressbooks.pubjove.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. chemicalbook.comnih.gov

The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups present. The C-H stretching vibrations of the aromatic ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene and methyl groups would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically give rise to one or more bands in the 1600-1450 cm⁻¹ region. A strong absorption band characteristic of the C-O stretching of the aryl ether is expected around 1240-1260 cm⁻¹. The C-N stretching vibration may be observed in the 1250-1020 cm⁻¹ region, and the N-O stretching is expected to appear in the 1000-800 cm⁻¹ range.

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
Aromatic C-H3100-3000Stretching
Aliphatic C-H3000-2850Stretching
Aromatic C=C1600-1450Stretching
Aryl C-O1260-1240Stretching
C-N1250-1020Stretching
N-O1000-800Stretching

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. For this compound (C₉H₁₃NO₂), the calculated exact mass of the molecular ion [M]⁺ is 167.09463 u. HRMS analysis would be expected to yield a measured mass that is very close to this calculated value, typically within a few parts per million (ppm), thus confirming the elemental composition of the compound.

IonFormulaCalculated Exact Mass (u)
[M]⁺C₉H₁₃NO₂167.09463
[M+H]⁺C₉H₁₄NO₂168.10245

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating and identifying volatile and semi-volatile compounds. nih.gov For the analysis of this compound, the sample is first vaporized and introduced into a gas chromatograph. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column. Following separation, the eluted molecules enter the mass spectrometer, where they are typically ionized by electron ionization (EI).

In electron ionization, high-energy electrons bombard the molecule, causing it to fragment in a reproducible manner. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular "fingerprint." The fragmentation pattern provides crucial information for structural elucidation. For this compound, a primary fragmentation event is the cleavage of the benzylic carbon-nitrogen bond, leading to the formation of a stable 4-methoxybenzyl cation. This fragment is often the base peak in the spectrum due to its resonance stability.

It is important to note that hydroxylamine (B1172632) compounds can sometimes require chemical derivatization, such as silylation, to increase their volatility and thermal stability, ensuring better chromatographic performance and preventing degradation in the hot injector port. nih.govhmdb.ca

Table 1: Predicted Electron Ionization (EI) Fragments for this compound in GC-MS

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Structural Representation Notes
167 [C₉H₁₃NO₂]⁺ Molecular Ion (M⁺) Represents the intact ionized molecule.
121 [C₈H₉O]⁺ 4-Methoxybenzyl cation Often the base peak due to high stability.
91 [C₇H₇]⁺ Tropylium ion From rearrangement and loss of methoxy group.
77 [C₆H₅]⁺ Phenyl cation From fragmentation of the aromatic ring.

This interactive table outlines the major fragments expected from the GC-MS analysis of the target compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar, less volatile, and thermally fragile molecules. researchgate.netchemrxiv.org Unlike the hard ionization of GC-MS, ESI typically imparts minimal energy to the analyte, allowing for the observation of the intact molecule as a pseudomolecular ion. chemrxiv.org This makes it an indispensable tool for determining the molecular weight of a compound with high accuracy. nih.gov

For the analysis of this compound, the sample is dissolved in a suitable solvent and infused through a capillary held at a high potential. This process generates charged droplets, and as the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer. In positive ion mode, the basic nitrogen atom in the hydroxylamine moiety is readily protonated, leading to the formation of a prominent protonated molecule, [M+H]⁺. It is also common to observe adducts with alkali metals, such as sodium ([M+Na]⁺), if salts are present in the sample or solvent.

Table 2: Expected Ions in ESI-MS for this compound

Ion Species Formula Calculated m/z Ionization Mode
Protonated Molecule [C₉H₁₃NO₂ + H]⁺ 168.10 Positive
Sodium Adduct [C₉H₁₃NO₂ + Na]⁺ 190.08 Positive
Potassium Adduct [C₉H₁₃NO₂ + K]⁺ 206.06 Positive

This interactive table details the primary ions that are anticipated in the ESI-MS spectrum of the compound.

Tandem Mass Spectrometry for Intermediate Identification

Tandem Mass Spectrometry (MS/MS) is a technique used to obtain structural information by fragmenting a specific ion selected from an initial mass spectrum. uab.edu This multi-stage process is invaluable for confirming molecular structures and identifying unknown intermediates in a reaction mixture. nih.gov The process typically involves selecting the precursor ion (e.g., the [M+H]⁺ ion from ESI-MS) with a mass analyzer, subjecting it to fragmentation through collision-induced dissociation (CID) with an inert gas, and then analyzing the resulting product ions in a second mass analyzer. uab.edu

When applied to the protonated this compound ion (m/z 168.10), MS/MS analysis provides unambiguous confirmation of its substructures. The collision energy causes the precursor ion to fragment at its weakest bonds. The most probable fragmentation pathway involves the neutral loss of O-methylhydroxylamine (CH₅NO, 47 Da), resulting in the highly stable 4-methoxybenzyl cation product ion at m/z 121. This characteristic fragmentation pattern allows for highly selective and sensitive detection.

Table 3: MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound

Precursor Ion (m/z) Collision Energy Product Ion (m/z) Proposed Neutral Loss
168.10 Low to Medium 121.06 CH₅NO (O-methylhydroxylamine)
168.10 Medium 91.05 CH₅NO + CH₂O (Formaldehyde)
121.06 High 91.05 CH₂O (Formaldehyde)

This interactive table presents the expected fragmentation pathway and resulting product ions from a tandem MS experiment.

X-ray Crystallography for Molecular Structure Determination (Applicable to Derivatives and Reaction Products)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a molecule. nih.govbu.edu This technique requires the analyte to be in the form of a single, well-ordered crystal. While obtaining a suitable crystal of the parent compound this compound might be challenging, the method is highly applicable to its stable, crystalline derivatives or reaction products. kbdna.com

The process involves irradiating a single crystal with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. kbdna.com By analyzing the position and intensity of these spots, researchers can compute an electron density map of the molecule and, from that, determine the precise spatial arrangement of every atom, as well as bond lengths, bond angles, and torsional angles. nih.gov This provides unambiguous proof of molecular structure and stereochemistry. nih.gov The resulting data is often deposited in crystallographic databases.

Table 4: Hypothetical Crystallographic Data for a Derivative of this compound

Parameter Value
Empirical Formula C₁₀H₁₂ClNO₂
Formula Weight 217.66
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.951(2)
b (Å) 15.432(3)
c (Å) 7.621(1)
β (°) 98.75(3)
Volume (ų) 1038.9(4)
Z (molecules/unit cell) 4
Density (calculated) (g/cm³) 1.392

This interactive table provides an example of the crystallographic data that would be obtained from an X-ray diffraction experiment on a suitable crystalline derivative.

Theoretical and Computational Chemistry Investigations

Mechanistic Elucidation via Computational Methods

Computational methods are instrumental in mapping out the energetic landscapes of chemical reactions, allowing for a detailed examination of reaction pathways, transition states, and intermediates.

While specific kinetic studies focusing solely on N-(4-Methoxybenzyl)-O-methylhydroxylamine are not extensively documented in the literature, computational approaches are frequently used to analyze reaction kinetics. Such studies typically involve calculating the activation parameters to understand the feasibility and rate of a reaction. For related compounds, real-time 1H NMR spectroscopy has been used to determine rate constants and activation parameters for benzylation reactions. researchgate.net These computational analyses can reveal how factors like entropy and enthalpy influence the transition state and, consequently, the reaction's regioselectivity. researchgate.net

A key application of computational chemistry is the identification of transient structures like transition states and reaction intermediates. nih.govnih.gov Computational models, such as the Zimmerman-Traxler model for aldol reactions, utilize six-membered ring transition states to predict stereochemical outcomes. youtube.com Frequency analysis is a common technique used to confirm transition states, which are characterized by a single imaginary frequency. researchgate.net These calculations provide insights into bond-forming and bond-breaking processes at a molecular level. youtube.com

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its chemical properties and reactivity.

Molecular Orbital (MO) theory is a cornerstone of quantum chemistry that describes the behavior of electrons in a molecule. expii.comsolubilityofthings.comcutm.ac.in By combining atomic orbitals, MO theory constructs molecular orbitals that span the entire molecule, categorized as bonding, antibonding, and non-bonding. solubilityofthings.comcutm.ac.in The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter. This HOMO-LUMO gap provides insights into the molecule's electronic excitation energies, reactivity, and kinetic stability. dergipark.org.tr MO diagrams are used to visualize the energy levels of these orbitals and the electron distribution within them. expii.comyoutube.com Applications of MO theory can help predict various molecular properties, including bond order and magnetic properties. solubilityofthings.com

Density Functional Theory (DFT) has become a widely used computational method for investigating the electronic structure of molecules. DFT calculations are employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. For molecules containing a 4-methoxyphenyl group, DFT methods like B3LYP and B3PW91 with basis sets such as 6-311G(d,p) are used to calculate structural parameters and vibrational frequencies. researchgate.net These theoretical calculations are often compared with experimental data from techniques like FT-IR and NMR spectroscopy to validate the computational models. researchgate.netresearchgate.net DFT is also used to calculate chemical descriptors that indicate the chemical reactivity of the compounds. dergipark.org.tr

Prediction of Reactivity and Selectivity

Computational chemistry offers predictive power regarding how and where a molecule is likely to react. By analyzing the electronic and steric properties of this compound, its reactivity and the selectivity of its reactions can be anticipated. For instance, Marcus theory has been used in conjunction with DFT calculations to rationalize the site of alkylation in ambident nucleophiles, providing insights beyond the traditional Hard/Soft Acid/Base (HSAB) principle. rsc.org Such studies calculate activation barriers and Gibbs free energies to predict whether a reaction will favor N-alkylation or O-alkylation, which is crucial for understanding the selectivity in reactions of similar compounds. rsc.org The analysis of electrostatic potential surfaces can also reveal electron-poor and electron-rich regions of a molecule, guiding the prediction of electrophilic and nucleophilic attacks. oup.com

Structure-Reactivity Relationship Studies

Following a comprehensive review of available scientific literature, no specific theoretical or computational studies focusing on the structure-reactivity relationships of this compound were identified. Consequently, detailed research findings and data tables for this particular compound cannot be provided at this time.

General computational chemistry approaches, such as Density Functional Theory (DFT), are often employed to investigate the structure-reactivity of molecules. These studies typically analyze parameters like bond lengths, bond angles, dihedral angles, and electronic properties (e.g., frontier molecular orbitals like HOMO and LUMO, and electrostatic potential maps) to predict a molecule's reactivity and stability. However, specific research applying these methods to this compound is not present in the searched scientific databases.

Future Research Trajectories and Emerging Opportunities

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of green and sustainable chemistry is a major driver in modern organic synthesis. Future research will likely focus on developing more efficient and environmentally benign methods for the production of N-(4-Methoxybenzyl)-O-methylhydroxylamine. Key areas of exploration include the use of biocatalysis and the implementation of continuous flow processes.

Enzyme-catalyzed reactions, for instance, offer high selectivity and operate under mild conditions, which can significantly reduce energy consumption and waste generation. The use of enzymes could provide a more sustainable alternative to traditional synthetic methods that often rely on harsh reagents and complex purification procedures. Similarly, continuous flow technologies can improve reaction efficiency, minimize waste, and allow for safer handling of hazardous materials, making the synthesis process more sustainable and cost-effective.

Another promising approach is the use of renewable starting materials. Research into converting biomass-derived platform molecules into valuable chemicals is gaining momentum. Investigating synthetic pathways that utilize bio-based feedstocks for the synthesis of this compound would align with the principles of a circular economy and reduce the reliance on petrochemicals.

Synthetic ApproachPotential Advantages
BiocatalysisHigh selectivity, mild reaction conditions, reduced waste
Continuous Flow ChemistryImproved efficiency, enhanced safety, scalability
Renewable FeedstocksReduced environmental impact, sustainability

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Future research is expected to uncover new reactivity patterns and transformations for this compound, expanding its utility as a synthetic building block. While its current applications are primarily centered on its nucleophilic character, there is potential for exploring its role in radical-mediated reactions or as a precursor to reactive intermediates.

Investigating its behavior under various reaction conditions, such as photoredox catalysis or electrosynthesis, could lead to the discovery of unprecedented transformations. These modern synthetic techniques can access unique reaction pathways that are not achievable through traditional thermal methods. For example, the N-O bond within the molecule could potentially be cleaved or functionalized under specific catalytic conditions, opening up new avenues for molecular diversification.

Furthermore, exploring its participation in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, could lead to the efficient synthesis of novel molecular scaffolds. The development of such reactions would be highly valuable for the rapid generation of compound libraries for drug discovery and materials science.

Integration into Advanced Catalytic Cycles (e.g., Asymmetric Catalysis)

The integration of this compound into advanced catalytic cycles, particularly in the realm of asymmetric catalysis, represents a significant area of future research. The development of chiral catalysts that can control the stereochemical outcome of reactions involving this compound is crucial for the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules.

One promising direction is its use as a nucleophile in asymmetric conjugate addition reactions, such as the aza-Michael reaction. nih.gov The development of new chiral catalysts, including organocatalysts and metal-based catalysts, could enable the highly enantioselective addition of this compound to a wide range of electron-deficient olefins. This would provide a direct route to valuable chiral β-amino ether derivatives.

Moreover, the N-(4-methoxybenzyl) group can serve as a directing group in catalyst-controlled C-H functionalization reactions. This would allow for the selective introduction of new functional groups at specific positions on the aromatic ring, providing a powerful tool for the synthesis of complex molecules. The design of new ligands and catalysts that can effectively coordinate to the hydroxylamine (B1172632) moiety and direct the functionalization will be a key challenge in this area.

Catalytic ApproachPotential Application
Asymmetric Aza-Michael ReactionSynthesis of chiral β-amino ethers
C-H FunctionalizationSite-selective modification of the aromatic ring
OrganocatalysisMetal-free, environmentally friendly transformations

Design and Synthesis of Complex Architectures Incorporating the this compound Moiety

The unique structural and electronic properties of this compound make it an attractive building block for the construction of complex molecular architectures. Future research will likely focus on incorporating this moiety into a variety of complex structures, including macrocycles, natural product analogues, and novel drug candidates.

The synthesis of macrocycles containing the this compound unit is an area with significant potential. Such molecules could exhibit interesting host-guest binding properties or act as novel ionophores. The development of efficient macrocyclization strategies will be essential for accessing these complex structures.

Furthermore, the incorporation of this moiety into the synthesis of natural product analogues could lead to the discovery of new bioactive compounds. By modifying the structure of known natural products with the this compound fragment, it may be possible to enhance their biological activity or improve their pharmacokinetic properties.

Development of New Analytical and Characterization Methodologies

To support the expanding research into this compound and its derivatives, the development of new and improved analytical and characterization methodologies is essential. While standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy are routinely used, there is a need for more sensitive and selective methods. nih.gov

Future research could focus on the development of novel chromatographic methods for the separation and quantification of this compound and its reaction products. This includes the exploration of new stationary phases and mobile phase compositions in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Additionally, the development of specific spectroscopic probes or sensors for the in-situ monitoring of reactions involving this compound would be highly beneficial. Such tools would provide real-time information on reaction kinetics and mechanisms, facilitating the optimization of synthetic processes. The application of advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can also provide detailed structural information on complex derivatives.

Analytical TechniqueApplication
Advanced Chromatography (HPLC, GC)Separation and quantification
In-situ SpectroscopyReal-time reaction monitoring
Tandem Mass Spectrometry (MS/MS)Detailed structural elucidation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-Methoxybenzyl)-O-methylhydroxylamine, and what coupling agents are optimal for amide bond formation in such syntheses?

  • Methodological Answer : A common approach involves coupling O-substituted hydroxylamine derivatives with methoxybenzyl halides or carbonyl precursors. For example, DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) are effective coupling agents for amide bond formation, as demonstrated in analogous syntheses of benzamide derivatives . Optimize reaction conditions (e.g., anhydrous solvents, 0–5°C for exothermic steps) to minimize side reactions. Purification via column chromatography with ethyl acetate/hexane gradients is recommended.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Use a combination of:

  • ¹H-NMR : Identify methoxy (δ 3.7–3.9 ppm) and benzyl proton signals (δ 4.2–4.5 ppm for CH₂ groups).
  • IR Spectroscopy : Confirm N–O (~1250 cm⁻¹) and O–Me (~2830 cm⁻¹) stretches.
  • Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
    Cross-reference with analogous compounds, such as N-(4-methoxybenzyl)formamide, to verify assignments .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow protocols for related aryl amines:

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood due to potential respiratory irritancy.
  • Store under inert gas (N₂/Ar) to prevent oxidation.
  • Dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How do solvent polarity and pH influence the stability and fluorescence properties of this compound derivatives?

  • Methodological Answer : Conduct fluorescence intensity studies under varied conditions (e.g., λₑₓ 340 nm, λₑₘ 380 nm). For example:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance solubility but quench fluorescence via dipole interactions.
  • pH Dependence : Optimal fluorescence at pH 5–7 due to protonation/deprotonation of hydroxylamine groups. Acidic conditions (<pH 3) may degrade the compound .
  • Temperature : Stability decreases above 25°C; use cooling baths for prolonged reactions .

Q. What strategies are effective in resolving contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound derivatives?

  • Methodological Answer :

  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotameric equilibria) by acquiring spectra at low temperatures.
  • 2D NMR (COSY, HSQC) : Assign overlapping signals via coupling correlations.
  • Crystallography : Compare experimental X-ray structures (e.g., COD entry 8105557 for related Z' = 4 crystals) to validate conformational preferences .

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess nucleophilicity (NPA charges) and frontier molecular orbitals (HOMO-LUMO gaps).
  • Transition State Analysis : Model activation energies for reactions like N-alkylation or hydroxylamine oxidation.
  • Lattice Energy Calculations : Predict crystal packing using tools like Mercury, referencing hydrazide analogs .

Q. What crystallographic techniques are suitable for analyzing the supramolecular interactions of this compound in solid-state structures?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Resolve hydrogen-bonding networks (e.g., N–H···O interactions) and π-stacking using high-resolution data (R-factor < 5%).
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–H···π contributions) via CrystalExplorer.
  • Comparative Studies : Contrast with Z' = 4 structures (e.g., C₁₂H₁₃N₃O) to identify rare packing motifs .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound analogs?

  • Methodological Answer :

  • Reaction Monitoring : Use TLC or in situ IR to track intermediate formation.
  • Catalyst Screening : Compare yields with Pd/C, CuI, or enzyme catalysts for coupling steps.
  • Purification Protocols : Assess losses during chromatography; alternative methods (e.g., recrystallization) may improve recovery .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Methoxybenzyl)-O-methylhydroxylamine
Reactant of Route 2
Reactant of Route 2
N-(4-Methoxybenzyl)-O-methylhydroxylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.